molecular formula C14H16O B119421 2-Ethoxy-3-methyl-5H-benzo[7]annulene CAS No. 140834-37-3

2-Ethoxy-3-methyl-5H-benzo[7]annulene

Cat. No.: B119421
CAS No.: 140834-37-3
M. Wt: 200.28 g/mol
InChI Key: JSGYEGZNUHIDRJ-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methyl-5H-benzo[7]annulene is an organic compound with the molecular formula C14H16O and a molecular weight of 200.28 g/mol

Preparation Methods

    Formation of the benzoannulene core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the ethoxy group: This step may involve the use of ethylating agents under controlled conditions.

    Introduction of the methyl group: This can be done using methylating agents in the presence of suitable catalysts.

Chemical Reactions Analysis

2-Ethoxy-3-methyl-5H-benzo[7]annulene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Scientific Research Applications

    Chemistry: The compound’s unique aromatic properties make it a valuable subject for studying aromaticity and related phenomena.

    Biology: It can be used as a probe to investigate biological processes involving aromatic compounds.

    Medicine: The compound’s structure may serve as a scaffold for designing new drugs with potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-methyl-5H-benzo[7]annulene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions, which can influence its biological activity.

Comparison with Similar Compounds

2-Ethoxy-3-methyl-5H-benzo[7]annulene can be compared with other benzoannulene derivatives, such as:

  • 3-Ethoxy-2-methyl-5H-benzo[7]annulene
  • 2-Methoxy-3-methyl-5H-benzo[7]annulene
  • 2-Ethoxy-3-ethyl-5H-benzo[7]annulene

These compounds share similar core structures but differ in the nature and position of substituents. The unique combination of ethoxy and methyl groups in this compound imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-ethoxy-2-methyl-9H-benzo[7]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-3-15-14-10-13-8-6-4-5-7-12(13)9-11(14)2/h4-6,8-10H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGYEGZNUHIDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(CC=CC=C2)C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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